Diclocymet

説明

Historical Context of Diclocymet Discovery and Development

This compound, also known by the experimental code S-2900, was developed by Sumitomo Chemical Co., Ltd. herts.ac.uksumitomo-chem.co.jp. It was registered as a new agricultural chemical in Japan in April 2000 for the control of rice blast disease sumitomo-chem.co.jp. The discovery and development of this compound were part of a broader effort to find new systemic fungicides effective against Magnaporthe grisea (now Pyricularia oryzae), the causal agent of rice blast researchgate.netfao.org. Research involved the synthesis and evaluation of numerous α-cyanoacetamide derivatives, leading to the identification of this compound as a compound with potent fungicidal activity and minimal crop injury researchgate.netfao.org. Applied development also included the creation of mixtures, such as Delaus® Prince®, which combines this compound with the insecticide fipronil (B1672679) for broader pest control in rice seedling boxes sumitomo-chem.co.jp.

This compound's Position within Melanin (B1238610) Biosynthesis Inhibitor (MBI) Fungicides

This compound is classified as a melanin biosynthesis inhibitor (MBI) fungicide, specifically belonging to the MBI-Dehydratase (MBI-D) group nih.govscite.aiufl.educabidigitallibrary.orgnih.govresearchmap.jp. MBIs are a crucial class of fungicides used to control rice blast disease by targeting the biosynthesis pathway of dihydroxynaphthalene (DHN)-melanin in fungi scite.ainih.govresearchgate.netjst.go.jp. DHN-melanin is a black pigment essential for the formation of functional appressoria, specialized structures that the fungus uses to penetrate host plant tissues cabidigitallibrary.orgresearchgate.netjst.go.jp.

The DHN-melanin biosynthesis pathway involves a series of enzymatic steps, including reduction and dehydration reactions nih.govresearchgate.netjst.go.jp. MBI fungicides are categorized based on the specific enzyme they inhibit within this pathway scite.ainih.govresearchgate.net. MBI-R fungicides, such as tricyclazole, pyroquilon, and phthalide, inhibit the reductase enzymes, while MBI-D fungicides, including carpropamid (B13017), fenoxanil, and this compound, inhibit scytalone (B1230633) dehydratase (SDH) scite.aiufl.educabidigitallibrary.orgnih.govresearchmap.jpresearchgate.netjst.go.jpresearchgate.nettandfonline.com. By inhibiting SDH, this compound prevents the dehydration steps necessary for the formation of DHN-melanin, thereby impairing the fungus's ability to infect the rice plant researchgate.netjst.go.jpresearchgate.nettandfonline.com. This mode of action is considered to have a low risk of resistance development compared to fungicides targeting primary metabolic processes researchgate.net.

However, despite the initial assumption of low resistance risk, field isolates of P. oryzae resistant to MBI-D fungicides, including this compound and carpropamid, have emerged researchgate.netnih.govcabidigitallibrary.orgtandfonline.comapsnet.orgresearchgate.netjst.go.jp. Research has shown that this resistance is often associated with a single point mutation in the SDH gene, specifically a Val75Met substitution, which reduces the binding affinity of MBI-D fungicides to the enzyme while still allowing the enzyme to retain significant activity tandfonline.comapsnet.org.

Here is a table summarizing the classification of MBIs:

| MBI Group | Inhibited Enzyme | Examples |

| MBI-R | Tetrahydroxynaphthalene reductase | Tricyclazole, Pyroquilon, Phthalide |

| MBI-D | Scytalone Dehydratase | Carpropamid, this compound, Fenoxanil |

| MBI-P | Polyketide Synthase | Tolprocarb |

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several key trajectories. A significant area of study has been the synthesis and structure-activity relationships of this compound and related compounds to understand how chemical structure influences fungicidal activity researchgate.netfao.orgnih.gov. This research aims to identify molecular features crucial for potent inhibition of scytalone dehydratase and to potentially develop new compounds with improved efficacy or reduced resistance risk researchgate.net.

Another major research focus has been the detailed investigation of this compound's mode of action at the molecular level, specifically its interaction with scytalone dehydratase tandfonline.com. Studies have explored the binding characteristics of this compound to the enzyme and the impact of mutations, such as the Val75Met substitution, on this interaction and the development of resistance tandfonline.comapsnet.org.

Furthermore, academic research has extensively studied the emergence, spread, and management of resistance to MBI-D fungicides, including this compound, in P. oryzae populations nih.govcabidigitallibrary.orgapsnet.orgresearchgate.netjst.go.jp. This involves monitoring the frequency of resistant isolates in the field, analyzing the genetic basis of resistance, and evaluating strategies to mitigate resistance development, such as the use of fungicide mixtures or rotations nih.govapsnet.orgresearchgate.netjst.go.jpnih.govresearchgate.net. Research has shown that discontinuing the use of MBI-D fungicides can lead to a decrease in the frequency of resistant isolates in the field apsnet.orgjst.go.jp.

Academic research also explores the broader implications of using MBIs, including their environmental fate and potential effects on non-target organisms, although these aspects fall outside the strict scope of this article. The focus remains on the chemical compound's interaction with fungal biology and its role in disease control from a scientific perspective.

Here is a table summarizing key research areas for this compound:

| Research Area | Focus |

| Synthesis and Structure-Activity Relationship | Identifying chemical structures that optimize fungicidal activity and SDH inhibition. |

| Mode of Action Studies | Investigating the molecular interaction between this compound and Scytalone Dehydratase. |

| Fungicide Resistance Research | Monitoring resistance, identifying genetic basis, and developing management strategies. |

| Population Dynamics of Resistant Isolates | Studying the prevalence and spread of MBI-D resistant P. oryzae in agricultural settings. |

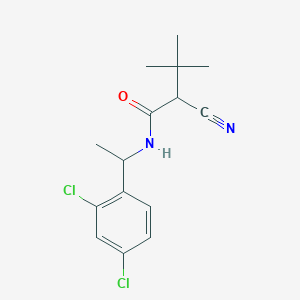

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-cyano-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O/c1-9(11-6-5-10(16)7-13(11)17)19-14(20)12(8-18)15(2,3)4/h5-7,9,12H,1-4H3,(H,19,20)/t9-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJGPFZQLRMXOI-PKEIRNPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C#N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C#N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057970 | |

| Record name | Diclocymet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139920-32-4 | |

| Record name | Diclocymet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139920-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclocymet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-cyano-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOCYMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JJB43RH3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization Studies

Synthetic Methodologies for Diclocymet and Analogues

The synthesis of this compound and its analogues involves the preparation of α-cyanoacetamide derivatives researchgate.netfao.org. These compounds are part of a broader chemical space explored for fungicidal activity researchgate.netfao.orgresearchgate.net.

α-Cyanoacetamide Derivative Synthesis

The synthesis of α-cyanoacetamide derivatives, including this compound, has been explored in the search for new systemic rice blast fungicides researchgate.netfao.org. This involves the preparation of N-benzyl-α-cyanoacetamide derivatives and related compounds researchgate.netfao.org. Several N-[1-(substituted-phenyl)ethyl]-2-cyano-3,3-dimethyl-butanamides and -2-pentenamides have been synthesized and tested for their activity against Magnaporthe grisea fao.orgpssj2.jp.

Diastereomeric Synthesis and Separation Techniques

This compound is a diastereoisomeric mixture consisting of equimolar amounts of (1R,2S)- and (1R,2R)-diclocymet nih.gov. The four possible diastereomers of 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]-3,3-dimethyl-butyramide can be prepared researchgate.netresearchgate.net. Separation of these diastereomers has been achieved through direct HPLC separation using chiral columns researchgate.netresearchgate.net.

Exploration of Related Chemical Scaffolds for Enhanced Activity

The exploration of related chemical scaffolds is a common approach in the discovery and optimization of bioactive compounds lifechemicals.commdpi.com. In the context of fungicides, this involves investigating derivatives and related compounds to identify structures with enhanced activity or desirable properties researchgate.netresearchgate.netnih.gov. This compound itself is an example of a successful outcome from the synthesis and evaluation of numerous α-cyanoacetamide derivatives and related compounds researchgate.netfao.org. Other chemical classes, such as arylamides, which include compounds like fenhexamid, iprovalicarb, zoxamide, carpropamid (B13017), and this compound, have been of interest in agrochemical research researchgate.net. Melanin (B1238610) biosynthesis inhibitors (MBIs), including this compound, carpropamid, and fenoxanil, represent a group of fungicides with a specific mode of action, targeting scytalone (B1230633) dehydratase nih.govplant-protection.net. The exploration of these different scaffolds contributes to the understanding of structural features required for fungicidal activity.

Structure-Activity Relationship (SAR) Investigations in this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in understanding how chemical structure influences biological activity collaborativedrug.comwikipedia.orggardp.org. In the case of this compound and its analogues, SAR investigations have aimed to identify structural features that contribute to fungicidal efficacy researchgate.netpssj2.jpresearchgate.net.

Influence of Chirality on Biological Activity

Chirality plays a significant role in biological systems, and different enantiomers of a molecule can exhibit distinct biological activities biyokimya.vetactapol.netthe-innovation.orglibretexts.org. This compound contains stereogenic centers, leading to the existence of diastereomers nih.gov. SAR analysis of the diastereomers of 2-cyano-N-[1-(2,4-dichlorophenyl)ethyl]-3,3-dimethyl-butyramide revealed that the [(S)acid, (R)amine]-isomer was the most antifungal among those tested researchgate.netresearchgate.net. This highlights the significant influence of chirality on the biological activity of this compound and its analogues researchgate.netresearchgate.net.

Computational Approaches in SAR: Molecular Dynamics and Quantum Chemical Calculations

Computational chemistry techniques, including molecular dynamics and quantum chemical calculations, are valuable tools in modern SAR studies. These methods can provide insights into the electronic structure, conformation, and interactions of molecules, which are crucial for understanding their biological activity.

Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules based on classical mechanics and defined force fields, MD can explore conformational flexibility, binding processes, and interactions with biological targets. numberanalytics.com This dynamic perspective complements static structural analysis in SAR.

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed description of the electronic properties of molecules, such as electron distribution, molecular orbitals, and reaction pathways. kallipos.gr Methods like Density Functional Theory (DFT) are commonly employed to optimize molecular geometries, calculate energies, and determine various electronic descriptors that can be correlated with biological activity in SAR models. jst.go.jpresearchgate.net These calculations can offer insights into the reactive centers of a molecule, the strength and nature of interactions, and the influence of substituents on electronic properties. unifap.br

The application of these computational methods to this compound's SAR would typically involve:

Conformational Analysis: Using quantum chemical calculations or molecular dynamics to identify stable conformers of this compound and its derivatives, as molecular shape influences binding to targets.

Electronic Structure Analysis: Calculating parameters such as partial charges, frontier molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential maps using quantum chemistry to understand electronic factors governing interactions. researchgate.netunifap.br

Molecular Docking and Binding Studies: Employing computational docking to predict the binding orientation and affinity of this compound to its biological target(s) (e.g., enzymes involved in melanin biosynthesis herts.ac.uk) and using molecular dynamics to assess the stability of the ligand-target complex over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Utilizing computationally derived molecular descriptors (from both quantum chemical and molecular mechanics calculations) in statistical models to correlate structural features with biological activity. unifap.brunil.chiss.itjmchemsci.com

Molecular Mechanism of Action

Inhibition of Fungal Melanin (B1238610) Biosynthesis Pathway

Diclocymet is classified as a melanin biosynthesis inhibitor (MBI), a group of fungicides that interfere with the production of 1,8-dihydroxynaphthalene (DHN)-melanin. researchgate.net This pigment is crucial for certain fungi, particularly rice blast fungus (Pyricularia oryzae or Magnaporthe grisea), as it accumulates in the appressorium, a specialized infection structure. tandfonline.com The DHN-melanin layer provides the structural rigidity necessary for the appressorium to generate immense turgor pressure, which allows the fungus to mechanically penetrate the host plant's epidermis. tandfonline.com By blocking this pathway, this compound effectively disarms the fungus, preventing infection without necessarily inhibiting its growth or spore germination directly. researchgate.netresearchgate.net

This compound exhibits a high degree of specificity by targeting the enzyme scytalone (B1230633) dehydratase (SDH). researchgate.net This enzyme catalyzes two critical dehydration steps within the DHN-melanin biosynthesis pathway. researchgate.net Fungicides that target this specific enzyme are categorized as MBI-D (Melanin Biosynthesis Inhibitor - Dehydratase). researchgate.net The specificity of this target has been confirmed through genetic studies on related MBI-D fungicides like carpropamid (B13017). In certain field isolates of fungi, resistance to carpropamid was traced to a single point mutation in the gene encoding scytalone dehydratase, directly linking this enzyme to the fungicide's mode of action. tandfonline.com This evidence underscores that SDH is the primary and specific target for this class of compounds, including this compound.

The DHN-melanin pathway is a multi-step process that converts initial precursors into the final melanin polymer. This compound's target, scytalone dehydratase, is responsible for two distinct steps in this cascade. researchgate.net Specifically, this compound inhibits the conversion of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (1,3,8-THN) and the subsequent conversion of vermelone (B1206922) to 1,8-dihydroxynaphthalene (1,8-DHN). researchgate.net By blocking these dehydration reactions, the fungus is unable to synthesize the complete DHN-melanin molecule, leading to a lack of pigmentation and functional integrity in the appressorium.

The class of melanin biosynthesis inhibitors is divided into subgroups based on their precise enzymatic targets within the DHN pathway. This compound belongs to the MBI-D group, which is distinct from other inhibitors that act on different stages of the same pathway. researchgate.net

MBI-R (Reductase Inhibitors): This group includes fungicides such as tricyclazole and pyroquilon. They target the reductase enzymes in the pathway, specifically inhibiting the two reduction steps that convert 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN) to scytalone and 1,3,8-THN to vermelone. researchgate.net

MBI-P (Polyketide Synthase Inhibitors): This group includes compounds like tolprocarb. These inhibitors act at the very beginning of the pathway by targeting the polyketide synthase (PKS) enzyme, which is responsible for the initial steps of melanin construction. researchgate.net

This differentiation in target sites means that while all three types of MBIs ultimately prevent melanin formation, they do so by inhibiting different enzymatic functions—dehydration, reduction, or initial synthesis.

Table 1: Comparative Analysis of Melanin Biosynthesis Inhibitors (MBIs)

| Inhibitor Class | Target Enzyme | Specific Action | Example Compounds | Reference |

|---|---|---|---|---|

| MBI-D | Scytalone Dehydratase (SDH) | Inhibits dehydration steps (Scytalone → 1,3,8-THN; Vermelone → 1,8-DHN) | This compound, Carpropamid, Fenoxanil | researchgate.net |

| MBI-R | Naphthol Reductase | Inhibits reduction steps (1,3,6,8-THN → Scytalone; 1,3,8-THN → Vermelone) | Tricyclazole, Pyroquilon, Phthalide | researchgate.net |

| MBI-P | Polyketide Synthase (PKS) | Inhibits the initial polyketide synthesis step | Tolprocarb | researchgate.net |

Mechanisms of Resistance and Resistance Management Strategies

Elucidation of Fungal Resistance Mechanisms to Diclocymet

Resistance to MBI-D fungicides, including this compound, in Pyricularia oryzae is primarily linked to alterations in the target enzyme, scytalone (B1230633) dehydratase (SDH). researchgate.netnih.govnih.govapsnet.org This enzyme is vital for the melanin (B1238610) biosynthesis pathway, which is essential for the fungus to form functional appressoria, structures required for host penetration.

The genetic basis of resistance to MBI-D fungicides in P. oryzae has been identified as point mutations in the SDH gene. researchgate.netapsnet.org A prominent mutation conferring resistance is the substitution of valine by methionine at amino acid position 75 (V75M) in the scytalone dehydratase enzyme. researchgate.netapsnet.org This single point mutation leads to a significant reduction in the sensitivity of the enzyme to inhibition by MBI-D fungicides. researchgate.net Studies have shown that the variant enzyme resulting from this mutation retains a significant level of enzymatic activity but exhibits markedly reduced inhibition by compounds like carpropamid (B13017), another MBI-D fungicide. researchgate.net The widespread resistance observed in some regions has been linked to the selection and multiplication of isolates carrying this specific mutation. researchgate.netapsnet.org

Field isolates of Pyricularia oryzae that have developed resistance to one MBI-D fungicide, such as carpropamid, have also shown cross-resistance to other fungicides within the same group, including this compound and fenoxanil. nih.govnih.govapsnet.org This indicates that the resistance mechanism targeting the scytalone dehydratase enzyme confers reduced sensitivity to multiple compounds that inhibit this pathway step. Therefore, the presence of resistance to one MBI-D fungicide suggests a likely reduced efficacy of others in this group against the resistant population. nih.govnih.govapsnet.org

Studies have investigated the fitness of MBI-D resistant isolates of P. oryzae in the absence of fungicide pressure. Research suggests that resistant isolates may incur a fitness cost associated with the resistance mechanism. jst.go.jpapsnet.org This fitness penalty is thought to be linked to the reduction in scytalone dehydratase activity in resistant strains compared to sensitive ones. jst.go.jp In the absence of MBI-D fungicide application, sensitive isolates with higher fitness may outcompete resistant isolates, leading to a decline in the frequency of resistant populations over time. jst.go.jpapsnet.org This phenomenon has been observed in field populations after the discontinuance of MBI-D fungicide use, where the frequency of resistant isolates declined. jst.go.jpapsnet.org

Development of Resistance Management Approaches

Given the risk of resistance development and the observed cross-resistance within the MBI-D group, implementing effective resistance management strategies is essential for the sustainable use of this compound and other MBI-D fungicides. nih.govufl.edunih.govfao.org

Strategies for mitigating the development of resistance to this compound and other MBI-D fungicides in agricultural systems primarily focus on reducing the selection pressure on fungal populations. This involves integrating various control methods and carefully managing the application of at-risk fungicides. Key strategies include:

Limiting the number of applications: Reducing the total number of MBI-D applications within a single growing season or over consecutive seasons can help to slow down the selection for resistant individuals. frac.info

Using mixtures or rotations with fungicides of different modes of action: Applying this compound in mixture or in alternation with fungicides that have different mechanisms of action is a cornerstone of resistance management. nih.govnih.govjst.go.jpfao.orgfrac.info This approach reduces the likelihood that a single fungal isolate will be resistant to all applied fungicides. frac.info

Implementing integrated pest management (IPM) programs: Incorporating cultural practices, resistant varieties, and biological control methods alongside chemical control can reduce the reliance on fungicides and thus lower the selection pressure.

Comparative studies of different fungicide application programs have demonstrated the effectiveness of resistance management strategies. For instance, research comparing a nursery box application of this compound with a rotational program involving a non-MBI-D fungicide application in nursery boxes followed by a foliar application of a this compound and ferimzone (B166972) mixture in the field showed that the latter program was more effective in preventing the reselection of MBI-D-resistant isolates. nih.govfao.org This highlights the benefit of incorporating fungicides with different modes of action and considering application timing and method in resistance management programs. nih.govfao.org

Comparative studies also emphasize that the effectiveness of different application programs can vary depending on factors such as disease pressure and environmental conditions. zemdirbyste-agriculture.lt However, programs utilizing mixtures or rotations generally show better performance in managing resistance compared to programs relying solely on a single fungicide group. frac.info

Here is a summary of comparative fungicide application programs and their impact on resistant isolate frequency:

| Nursery Box Application | Field Foliar Application | Frequency of Resistant Isolates |

| This compound | None | Higher reselection risk nih.govfao.org |

| Non-MBI-D Fungicide | This compound + Ferimzone Mixture | Lower reselection risk nih.govfao.org |

| Benomyl | This compound + Tiadinil Mixture | Prevented re-emergence more effectively than MBI-D alone nih.gov |

This table illustrates that strategies incorporating non-MBI-D fungicides or mixtures can significantly influence the frequency of resistant populations. nih.govnih.govfao.org

Identification and Design of Resistance-Busting Compounds

Resistance to this compound and other MBI-D fungicides in P. oryzae is primarily associated with a single point mutation in the scytalone dehydratase (SDH) gene. thegoodscentscompany.comnih.govwikidata.org This mutation results in a specific amino acid substitution, Valine at position 75 to Methionine (V75M), within the SDH enzyme. thegoodscentscompany.comnih.gov This V75M substitution is understood to reduce the binding affinity of MBI-D fungicides to the mutated enzyme's active site, while the enzyme largely retains its catalytic activity necessary for fungal infection. thegoodscentscompany.com Isolates carrying this mutation exhibit cross-resistance to other MBI-D fungicides such as carpropamid and fenoxanil. nih.govwikidata.orgdrugbank.com

Effective management of resistance is crucial to maintain the efficacy of fungicides like this compound. Strategies focus on preventing the selection and spread of resistant isolates. These strategies include the use of fungicide mixtures and rotations involving compounds with different modes of action. wikidata.orgnih.govpic.intdrugbank.com For instance, studies have evaluated the use of this compound in mixtures with fungicides like benomyl, tiadinil, and ferimzone as part of resistance management programs. wikidata.orgpic.intdrugbank.com The principle behind using mixtures or rotations is to expose the fungal population simultaneously or sequentially to different fungicidal pressures, making it more difficult for resistant individuals to become dominant.

Research has also indicated that discontinuing the use of MBI-D fungicides in areas where resistant isolates are prevalent can lead to a decrease in the frequency of these resistant populations over time. wikidata.orgthegoodscentscompany.compic.int This suggests that resistant isolates may carry a fitness penalty in the absence of the fungicide. drugbank.com

While the understanding of the resistance mechanism to this compound is well-established, detailed information specifically on the identification and design of novel chemical compounds engineered to overcome this particular V75M-mediated resistance or to target alternative pathways in resistant strains was not extensively available in the consulted literature. The focus of reported research in managing this compound resistance appears to be centered on optimizing the use of existing fungicidal tools through strategic application programs, such as mixtures and rotations with compounds acting via different biochemical targets, and understanding the population dynamics of resistant strains. The broader scientific landscape includes efforts to discover new fungicide modes of action and explore novel chemical scaffolds, which could indirectly contribute to managing resistance against various fungicide classes, including MBI-Ds, in the future. made-in-china.comca.gov

Preclinical and in Vitro/in Silico Research Models

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental to understanding how diclocymet affects specific biochemical processes in target fungi. These assays measure the ability of the compound to reduce the activity of isolated enzymes involved in essential pathways, such as melanin (B1238610) biosynthesis.

Assays for Scytalone (B1230633) Dehydratase (SDH) Activity

Scytalone dehydratase (SDH) is a key enzyme in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway in many fungi, including Pyricularia oryzae. researchgate.netmdpi.comscite.ainih.gov It catalyzes two dehydration steps: the conversion of scytalone to 1,3,8-trihydroxynaphthalene (B1218226) (3THN) and vermelone (B1206922) to 1,8-dihydroxynaphthalene (DHN). nih.gov this compound is classified as a melanin biosynthesis inhibitor-dehydratase (MBI-D) fungicide, indicating that its primary target is SDH. researchgate.netnih.govmdpi.comscite.ainih.gov In vitro assays for SDH activity are used to quantify the inhibitory effect of this compound and its analogs on this enzyme. nih.gov Studies have shown that MBI-D fungicides, including this compound, inhibit these dehydration steps. researchgate.net Resistance to some MBI-D inhibitors targeting dehydration steps has been observed in the field. nih.govresearchgate.net A single-point mutation in the SH gene (encoding SDH) in M. oryzae, resulting in a valine to methionine substitution at position 75 (V75M), has been linked to resistance to carpropamid (B13017) and cross-resistance to other MBI-D fungicides like this compound. nih.govnih.gov

Assays for Polyketide Synthase (PKS) Activity

Polyketide synthase (PKS) is another enzyme involved in the initial steps of DHN melanin biosynthesis, catalyzing the formation of the polyketide backbone, 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN), from acetyl-CoA and malonyl-CoA. researchgate.netmdpi.com While SDH is a primary target of MBI-D fungicides like this compound, PKS (specifically ALB1 in P. oryzae) is the target of MBI-P fungicides like tolprocarb. mdpi.comscite.ai Research on melanin biosynthesis inhibitors may also involve assays for PKS activity to investigate compounds targeting this step or to understand potential off-target effects. researchgate.net

In Silico Molecular Modeling and Simulation Studies

In silico methods, including molecular modeling and simulation, are widely used in pesticide research to understand the interactions between chemical compounds and their biological targets at an atomic level. nih.gov These methods can complement in vitro assays by providing insights into binding modes, binding affinities, and the dynamic behavior of the compound-target complex.

Ligand-Target Protein Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (target protein). nih.govtandfonline.comtandfonline.com In the context of this compound, molecular docking studies can be performed to model its interaction with fungal enzymes like scytalone dehydratase (SDH). tandfonline.comnih.gov Docking simulations aim to find the most stable binding pose of the ligand within the protein's active site, often assessed by a scoring function where a more negative score indicates a higher predicted binding affinity. tandfonline.comtandfonline.com These studies can help elucidate the potential binding sites and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its target enzyme. researchgate.netnih.gov While specific docking scores for this compound were not detailed in the provided results, studies on other potential fungicides targeting SDH have reported docking scores, illustrating the application of this method in identifying compounds with favorable binding affinities. tandfonline.com

Molecular Dynamics Simulations for Binding Stability and Conformation

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. weber.eduucsf.edustanford.edu Unlike static docking studies, MD simulations provide insights into the dynamic behavior, stability, and conformational changes of the ligand-target protein complex in a simulated environment, often including solvent molecules. herts.ac.ukresearchgate.netresearchgate.netresearchgate.net These simulations can assess the stability of the predicted binding pose from docking studies and explore how the interaction changes over time. tandfonline.comresearchgate.netresearchgate.net MD simulations can also provide information on parameters such as the average water bridge residual time period and pair interaction energy between molecules in a solution, which can be compared with experimental results. researchgate.net Studies on the interaction of other molecules with proteins have utilized MD simulations to confirm the stability of docked complexes and analyze binding interactions over simulation periods, such as 100 ns. tandfonline.comresearchgate.netresearchgate.net While direct MD simulation data specifically for this compound binding to its target were not extensively detailed in the search results, the application of this method is relevant for further characterizing the interaction and stability of this compound with fungal enzymes like SDH. researchgate.netresearchgate.net

Here is a summary of some research findings related to molecular docking and dynamics from the search results, although not exclusively focused on this compound:

Table 1: Examples of Molecular Docking and Dynamics Findings (Non-Diclocymet Specific)

| Study Focus | Target Protein(s) | Method(s) Used | Key Findings (Illustrative) | Source |

| Inhibitory potential of natural compounds against Magnaporthe oryzae | Scytalone Dehydratase (SD) | Molecular Docking, Molecular Dynamics Simulation | Certain natural compounds showed superior docking scores to conventional fungicides; docked complexes were found stable based on MD simulations. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Interaction of isoflucypram (B6594648) with human serum albumin | Human Serum Albumin | Molecular Docking, Molecular Dynamics Simulation | Interaction mainly through hydrogen bonds and van der Waals forces; provided information on binding sites, constants, and distance. researchgate.net | researchgate.net |

| In-silico bioprospecting against Rhizoctonia solani pathogenicity targets | Histone demethylase, sortin nexin, squalene (B77637) synthase | Protein-peptide docking, Extended MD simulations | Certain antimicrobial peptides showed favorable binding free energy; MD simulations assessed stability. researchgate.net | researchgate.net |

| Hydrogen bonding interaction in aqueous Cyanoacetamide | Not applicable (study of solution properties) | Molecular Dynamics Simulation | Confirmed heterogeneous hydrogen-bond network formation; determined average water bridge residual time and pair interaction energy. researchgate.net | researchgate.net |

Predictive Bioactivity Scoring and Virtual Screening for Novel Inhibitors

Predictive bioactivity scoring and virtual screening are computational techniques increasingly utilized in the discovery and evaluation of potential agrochemicals, including fungicides. These methods aim to predict the biological activity of compounds based on their chemical structures and interactions with target proteins tandfonline.comfrontiersin.org. While general principles and applications of these methods in identifying fungicides against pathogens like Magnaporthe oryzae have been explored, specific detailed studies focusing on the predictive bioactivity scoring or virtual screening of this compound itself for novel inhibitors are not extensively detailed in the provided search results.

Virtual screening approaches, such as ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS), are employed to identify novel bioactive compounds frontiersin.org. LBVS predicts bioactivity based on similarity to known active molecules, using molecular descriptors frontiersin.org. SBVS, on the other hand, evaluates the potential binding affinity of compounds to specific molecular targets, often utilizing techniques like molecular docking tandfonline.comfrontiersin.org. A higher binding affinity, indicated by a more negatively skewed docking score, suggests a higher probability of ligand attachment and inhibition of the target protein tandfonline.com.

Studies have applied virtual screening and molecular docking to identify potential natural fungicides against M. oryzae by targeting key proteins involved in its survival, such as scytalone dehydratase, trihydroxynaphthalene reductase, and isocitrate lyase tandfonline.com. These studies predict the binding affinity and bioactivity scores of candidate compounds against these targets tandfonline.comresearchgate.net. Bioactivity scores are often categorized, with scores higher than 0.00 suggesting meaningful bioactivity, scores between 0.50 and 0.00 indicating a moderate range, and scores less than 0.50 considered inactive tandfonline.com.

While this compound is known to inhibit melanin biosynthesis by targeting scytalone dehydratase nih.govcabidigitallibrary.orgmdpi.com, the specific application of predictive bioactivity scoring or virtual screening of this compound to discover novel inhibitors is not explicitly described in the search results. However, the general methodologies discussed are relevant to the computational approaches that could be applied in the context of studying this compound's interactions and identifying related active compounds.

Fungal Strain-Based Assays for Compound Efficacy

Fungal strain-based assays are fundamental to evaluating the efficacy of antifungal compounds like this compound. These assays involve testing the compound's inhibitory effects on the growth, development, or specific metabolic pathways of fungal pathogens.

This compound is recognized as a melanin biosynthesis inhibitor (MBI), specifically classified as an MBI-D fungicide mdpi.com. MBI-D fungicides, including carpropamid and fenoxanil, inhibit scytalone dehydratase, an enzyme crucial in the melanin biosynthesis pathway of fungi such as Magnaporthe oryzae cabidigitallibrary.orgmdpi.com. Melanin is essential for the formation of functional appressoria, which are specialized structures M. oryzae uses to penetrate host plant tissue nih.govmdpi.com. By inhibiting melanin biosynthesis, this compound prevents the accumulation of 1,8-DHN-melanin in appressoria, thereby inhibiting the penetration of the pathogen into intact host plants researchgate.net.

Fungal strain-based assays can assess the efficacy of this compound by measuring its impact on processes dependent on melanin biosynthesis, such as appressorium melanization and subsequent host penetration. While this compound barely inhibits mycelial growth, spore germination, or appressorial formation, its primary effect is on preventing the accumulation of melanin required for successful infection researchgate.net.

These assays can involve exposing fungal strains to varying concentrations of this compound and observing the resulting effects on appressorium development and infectivity. The efficacy is often assessed by metrics such as the inhibition of melanization or the reduction in disease incidence on host plants.

Use of Mutant Fungal Strains in Target-Based Efficacy Studies

The use of mutant fungal strains is a powerful approach in target-based efficacy studies of fungicides like this compound. By utilizing fungal strains with specific mutations in genes related to the fungicide's target pathway, researchers can gain insights into the compound's mechanism of action and investigate the potential for resistance development.

This compound targets scytalone dehydratase (SCDH) in the melanin biosynthesis pathway cabidigitallibrary.orgmdpi.com. Resistance to MBI-D fungicides, including this compound, has been linked to single point mutations in the gene encoding scytalone dehydratase cabidigitallibrary.orgjst.go.jp. For instance, a point mutation causing a Valine to Methionine substitution at position 75 (V75M) in SCDH has been identified as a cause of resistance in Pyricularia oryzae (syn. Magnaporthe oryzae) cabidigitallibrary.orgjst.go.jp.

Target-based efficacy studies using mutant strains involve comparing the sensitivity of wild-type (sensitive) strains to strains carrying mutations in the SCDH gene. If a mutant strain exhibits reduced sensitivity or resistance to this compound compared to the wild-type, it provides strong evidence that SCDH is the primary target and that the specific mutation confers resistance.

Assays with mutant strains can quantify the level of resistance by determining the minimum inhibitory concentration (MIC) or by evaluating the compound's efficacy in preventing melanization or infection in both sensitive and resistant isolates. Studies have shown that isolates of P. oryzae resistant to carpropamid, another MBI-D fungicide, also exhibit cross-resistance to other MBI-D fungicides like this compound jst.go.jp.

The use of mutant strains in nursery box applications has shown that while this compound or mixtures containing it can initially reduce disease incidence, MBI-D-resistant isolates can be re-selected jst.go.jp. This highlights the importance of understanding resistance mechanisms through studies with mutant strains for effective fungicide resistance management strategies.

Evaluation of Inhibitory Activities Against Pathogenic Fungi (e.g., Magnaporthe oryzae)

This compound's primary inhibitory activity is directed against pathogenic fungi, particularly Magnaporthe oryzae, the causal agent of rice blast disease nih.govherts.ac.uk. Its efficacy stems from its role as a melanin biosynthesis inhibitor, which is critical for the fungus's ability to infect rice plants nih.govmdpi.com.

Studies evaluating the inhibitory activities of this compound against M. oryzae typically involve in vitro and in vivo assays. In vitro assays may assess the compound's effect on specific stages of the fungal life cycle or biochemical pathways. While this compound has limited effect on mycelial growth, spore germination, or appressorial formation, its key activity lies in inhibiting melanin synthesis, which can be observed in in vitro tests by the lack of melanization in appressoria researchgate.net.

This compound inhibits the penetration of M. oryzae into host plants by preventing the accumulation of 1,8-DHN-melanin in the appressoria researchgate.net. This mechanism of action is distinct from fungicides that inhibit mycelial growth or spore formation. The effectiveness of this compound against rice blast is attributed to its ability to disrupt this crucial step in the infection process.

The development of resistance in M. oryzae to MBI-D fungicides like this compound is a significant concern, and evaluations of inhibitory activities also include monitoring the sensitivity of field isolates over time cabidigitallibrary.orgjst.go.jp. The re-selection of resistant isolates in areas with intensive MBI-D fungicide use underscores the need for integrated disease management strategies that may include the use of mixtures or rotations with fungicides having different modes of action jst.go.jp.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Analytical Methods for Compound Characterization

Spectroscopic and chromatographic techniques are fundamental tools for the characterization and analysis of chemical compounds. mdpi.com They provide information about the structural, electronic, and purity aspects of a substance.

UV-Visible Spectrophotometry for Electronic Effects

UV-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorbance of ultraviolet and visible light by a substance. drawellanalytical.comdenovix.com This technique is valuable for analyzing the concentration of specific compounds, identifying substances, and assessing sample purity. drawellanalytical.com In the context of chemical compounds, UV-Vis spectroscopy can provide insights into electronic transitions and the extent of conjugation within the molecule. researchgate.net For instance, the UV absorption spectra of related cyanoacetamide derivatives have been recorded to analyze solute-solvent interactions and interpret the effects of substituents on absorption frequencies by correlation with Hammett substituent constants. researchgate.net This indicates that substituents can significantly alter the extent of conjugation. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool widely used for the separation of individual compounds within a mixture and for assessing their purity. mdpi.comresearchgate.net HPLC separates molecules based on differences in their structure and composition as they interact with a stationary phase while being carried by a mobile phase. ijrpns.com The technique is crucial in various fields, including pharmaceutical analysis, for characterizing the quality of bulk drug materials and detecting impurities. ijrpns.commdpi.com HPLC-UV methods, which couple HPLC with UV detection, are commonly employed for purity determination and the analysis of related impurities. mdpi.commedicinescience.org This approach allows for the separate measurement of the purity of individual components due to the separation capabilities of HPLC. medicinescience.org The evaluation of peak purity in chromatography, often facilitated by techniques like photodiode array (PDA) detection, is essential to confirm the separation of the target analyte from potential impurities. chromatographyonline.com

Computational Chemistry and Cheminformatics Approaches

Computational chemistry and cheminformatics utilize computer simulations, chemical theory, and information science to study complex chemical problems. mtu.edu These fields enable the analysis of molecular properties and structures, often complementing experimental data. mtu.edu

Linear Solvation Energy Relationships (LSER) Analysis for Solute-Solvent Interactions

Linear Solvation Energy Relationships (LSER) analysis, often based on models like Abraham's solvation parameter model, is a computational approach used to characterize solute-solvent interactions. nih.gov This method helps in understanding how factors such as polarizability, dipolarity, hydrogen bonding, and cavity formation influence the behavior of a solute in different solvents. nih.gov LSER analysis can be applied to interpret experimental findings, such as the effects of solvents on spectroscopic properties. researchgate.net While traditionally requiring extensive experimental data, faster methods based on LSER have been developed for characterizing chromatographic systems according to solute-solvent interactions. nih.gov Understanding solute-solvent interactions is crucial as they influence various chemical processes and can modify the properties of solute molecules compared to their isolated state. mdpi.com

Quantum Chemical Calculations (e.g., Ab initio, Semiempirical Methods) for Structural and Electronic Properties

Quantum chemical calculations, including ab initio and semiempirical methods, are computational techniques used to investigate the structural and electronic properties of molecules. karazin.ualibretexts.orgwikipedia.org Ab initio methods are based on first principles, using only physical constants and the fundamental properties of the atoms, without relying on empirical data. libretexts.orgwikipedia.orgquora.com Semiempirical methods, on the other hand, incorporate some parameters derived from experimental data or ab initio calculations to simplify computations while still treating valence electrons explicitly. libretexts.orgquora.comscispace.com These calculations can provide insights into molecular structures, energies, electron densities, electronic transitions, dipole moments, and polarizability. libretexts.orgwikipedia.orgscispace.com For example, ab initio methods like B3LYP/6-311G(d,p) have been used to interpret experimental findings related to the absorption spectra of cyanoacetamide derivatives. researchgate.net Semiempirical methods, such as PM6, have also been employed to study molecular conformations and understand the influence of structure on the transmission of electronic substituent effects. researchgate.net While ab initio methods can be computationally intensive, semiempirical methods offer a balance between accuracy and computational efficiency, making them suitable for larger molecules. libretexts.orgscispace.com

Chemometric Approaches for Lipophilicity and Activity Correlations

Chemometric approaches involve the use of mathematical and statistical methods to extract relevant information from chemical data. mdpi.com These techniques are applied to analyze and correlate various molecular properties, including lipophilicity and biological activity. researchgate.netmdpi.com Lipophilicity, a key physicochemical property, describes a molecule's affinity for a lipophilic environment and is often measured by its partitioning behavior. nih.govbioline.org.br It significantly influences a molecule's absorption, distribution, metabolism, and excretion (ADMET) properties, as well as its interaction with biological targets. mdpi.combioline.org.br Chemometric methods, such as linear regression analysis, principal component analysis, and sum of ranking differences, are used to correlate experimentally determined lipophilicity (e.g., from chromatographic retention data) with calculated partition coefficients (log P). researchgate.netresearchgate.net These correlations help in understanding the relationship between chromatographic behavior and standard measures of lipophilicity. researchgate.netresearchgate.net Furthermore, chemometric and quantitative structure-activity relationship (QSAR) or quantitative structure-retention relationship (QSRR) analyses can be applied to study the influence of molecular properties on lipophilicity and to explore correlations between lipophilicity and biological activity. researchgate.netmdpi.com These computational approaches can aid in predicting properties and potential activity before synthesis, contributing to the design of new compounds. mdpi.com

Molecular Biology and Genetic Techniques in Fungal Research

Molecular biology and genetic techniques play a crucial role in dissecting the complex interactions between fungal pathogens and antifungal compounds like Diclocymet. These approaches enable researchers to investigate the genetic basis of fungal processes targeted by the fungicide, understand the impact of the compound on fungal gene expression, and identify the molecular mechanisms underlying the development of resistance.

This compound functions as a melanin (B1238610) biosynthesis inhibitor (MBI), specifically classified as an MBI-Dehydratase (MBI-D) nih.govnih.govherts.ac.uk. Its primary target is scytalone (B1230633) dehydratase (SDH), a key enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway found in many fungal species, including the rice blast fungus Magnaporthe oryzae nih.govwikipedia.orgbidd.groupnih.gov. DHN melanin is essential for the formation of functional appressoria, specialized infection structures that facilitate fungal penetration into host plant tissues nih.govnih.gov. By inhibiting SDH, this compound prevents the accumulation of DHN melanin, thereby disrupting appressorium function and inhibiting infection nih.govnih.gov.

Molecular techniques, such as gene knockout or silencing, have been instrumental in confirming the role of genes in the DHN melanin pathway, including SDH1/RSY1 (encoding scytalone dehydratase), BUF1/3HNR (encoding 1,3,8-trihydroxynaphthalene (B1218226) reductase), and ALB1/PKS (encoding polyketide synthase), as targets for MBIs nih.govnih.govnih.gov. Studies using these techniques have demonstrated that disruption of these genes leads to melanin deficiency and reduced pathogenicity in susceptible fungi nih.govnih.gov.

Gene Expression Analysis Related to Melanin Biosynthesis Pathways

Gene expression analysis techniques are employed to study how fungi respond to the presence of this compound at the transcriptional level. This involves examining the activity of genes involved in the DHN melanin biosynthesis pathway and potentially other cellular processes that might be affected by the fungicide or contribute to tolerance or resistance.

The DHN melanin biosynthesis pathway involves a series of enzymatic steps converting acetate (B1210297) or malonyl-CoA into 1,8-DHN, which is then polymerized into melanin nih.govnih.govnih.gov. Key intermediate compounds in this pathway include 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN), scytalone, 1,3,8-trihydroxynaphthalene (1,3,8-THN), and vermelone (B1206922) nih.govnih.govnih.gov. Enzymes catalyzing these conversions are encoded by specific genes, such as polyketide synthase (PKS or ALB1), hydroxynaphthalene reductases (4HNR and 3HNR or BUF1), and scytalone dehydratase (SDH or SDH1/RSY1) nih.govnih.govnih.gov.

While specific detailed data tables showing the global gene expression changes in response to this compound treatment were not extensively highlighted in the search results, gene expression analysis using techniques like quantitative reverse transcription PCR (qRT-PCR) or RNA sequencing (RNA-Seq) can be applied to measure the transcript levels of these melanin biosynthesis genes in fungal isolates exposed to this compound compared to untreated controls nih.govfishersci.cauni.luctdbase.org. Such studies could reveal if the fungus upregulates or downregulates the expression of SDH or other pathway genes in an attempt to overcome the inhibitory effect or as part of a stress response. For instance, studies on other fungi or under different stress conditions have utilized qRT-PCR to analyze the expression of SCD (scytalone dehydratase) and other melanin-related genes nih.govfishersci.cauni.luctdbase.org.

Furthermore, gene expression analysis can be used to investigate potential regulatory mechanisms controlling the melanin pathway that might be indirectly affected by this compound or involved in resistance. Transcription factors, such as CmMR1 in Coniothyrium minitans or BcRas2 in Botrytis cinerea, are known to regulate melanin biosynthesis genes, and their expression or activity could be altered in response to fungicide pressure uni.luuni.lu.

Molecular Diagnostic Techniques for Resistance Detection and Monitoring

The emergence of resistance to MBI-D fungicides, including this compound, in field populations of fungal pathogens like Magnaporthe oryzae has necessitated the development and application of molecular diagnostic techniques for rapid and accurate detection and monitoring wikipedia.orgbidd.groupnih.govnih.gov.

Resistance to this compound and other MBI-D fungicides in M. oryzae has been primarily linked to point mutations in the gene encoding the target enzyme, scytalone dehydratase (SDH) wikipedia.orgbidd.groupnih.govnih.gov. A well-characterized resistance-conferring mutation in M. oryzae is a single point mutation in the SDH gene resulting in the substitution of valine by methionine at amino acid position 75 (Val75Met) wikipedia.orgbidd.group. This mutation is located near the active site of the enzyme and is thought to reduce the binding affinity of MBI-D fungicides like this compound and carpropamid (B13017) while retaining sufficient enzymatic activity for fungal survival and pathogenicity wikipedia.org.

Molecular diagnostic techniques offer significant advantages over traditional phenotype-based resistance assays, such as faster turnaround times, higher sensitivity, and the ability to detect resistance mutations even in the absence of the fungicide nih.govuni.lu. Common molecular methods employed for detecting specific resistance mutations include:

Polymerase Chain Reaction (PCR): PCR-based methods can be designed to specifically amplify the region of the SDH gene known to harbor resistance mutations.

Sequencing: Direct sequencing of the amplified SDH gene fragment allows for the precise identification of point mutations, such as the Val75Met substitution wikipedia.orgnih.govnih.gov. This is considered the gold standard for confirming resistance mutations.

Allele-Specific PCR: This technique uses primers designed to specifically amplify either the wild-type or the mutant allele of the SDH gene, providing a rapid method for detecting the presence and frequency of the resistance mutation in a fungal population uni.lu.

PCR-RFLP (Restriction Fragment Length Polymorphism): If a resistance mutation creates or abolishes a restriction enzyme recognition site, PCR followed by restriction enzyme digestion can be used to differentiate between susceptible and resistant isolates nih.gov.

Future Directions and Emerging Research Avenues

Exploration of Novel Modes of Action for Fungicidal Compounds

The continuous emergence of fungicide-resistant fungal strains necessitates the discovery and development of new fungicidal compounds with novel modes of action. ingentaconnect.commdpi.comoup.com Research is moving beyond traditional targets in fungal biosynthetic pathways to explore core developmental processes, including those involving the cytoskeleton, signal transduction, and respiration. ingentaconnect.com For instance, studies are investigating novel sulfonamide compounds that induce morphological and cytological changes in fungi, such as excessive branching and cell wall decomposition. mdpi.comnih.gov Plant-derived antimicrobial peptides with diverse structures and mechanisms are also being explored as potential novel bio-fungicides. oup.com Diclocymet is classified as a melanin (B1238610) biosynthesis inhibitor (MBI), specifically inhibiting dehydration steps in the pathway. nih.govherts.ac.ukoup.commdpi.comnih.gov Research into novel MBIs with different target sites, such as polyketide synthase inhibitors, is also ongoing to combat resistance development against existing MBIs like this compound. jst.go.jp

Investigation of this compound's Broader Biological Interactions Beyond Fungal Pathogens

While primarily known as a fungicide, this compound has shown some activity against certain insect pests. nih.govherts.ac.uk Future research could delve deeper into these broader biological interactions to understand the mechanisms behind its effects on insects and potentially identify other non-target organisms that may be affected. Research into the biological function of secondary metabolites in fungi, such as nectriapyrones produced by the rice blast fungus, can reveal interactions with other microorganisms like bacteria, suggesting a complex biological landscape that fungicides might influence. oup.comnih.gov Additionally, studies on biological control agents, such as certain bacteria and fungi, and their interactions with fungicides like this compound in mixtures are being explored to improve pest and pathogen control and potentially reduce chemical residues. google.comgoogle.com

Advanced Computational Modeling for Compound Design and Optimization

Integration of Omics Technologies in Mechanistic Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the understanding of fungal biology and plant-pathogen interactions. researchgate.netmdpi.comasm.orgmdpi.comnih.gov Integrating these technologies can provide a comprehensive view of the molecular events triggered during fungal infection and in response to fungicide treatment. mdpi.comasm.orgmdpi.com This can help identify new targets for fungicides and elucidate the mechanisms of resistance development at a molecular level. researchgate.netasm.org For example, omics can help in understanding how fungal defense systems are activated or how pathogens evolve resistance mechanisms. asm.orgmdpi.com These technologies are crucial for expanding knowledge of fungi and their interactions with their environment and hosts. researchgate.net

Q & A

Q. How should researchers address conflicting data on this compound’s sublethal effects on pollinators?

- Answer : Apply causal inference frameworks (e.g., directed acyclic graphs) to identify confounding variables (e.g., co-exposure to neonicotinoids). Validate findings via controlled field experiments with RFID-tracked bees .

Ethical and Regulatory Considerations

Q. What criteria ensure ethical compliance in field trials involving this compound?

- Answer : Adhere to FAO/WHO pesticide residue limits (Codex Alimentarius) and obtain institutional approvals for non-target species impact assessments. Publish negative results to avoid publication bias .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₈Cl₂N₂O | |

| Log Kₒw | 3.2 (shake-flask, pH 7) | |

| Photolytic Half-life | 48 hours (simulated sunlight) |

Table 2 : Recommended Analytical Parameters for this compound Quantification

| Parameter | Requirement | Reference |

|---|---|---|

| LOQ | ≤ 0.01 µg/L | |

| Precision (RSD) | < 15% | |

| Recovery Rate | 80–120% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。